
Bromhexine
概述
描述
Bromhexine is a mucolytic drug used in the treatment of respiratory disorders associated with viscid or excessive mucus. It was developed in the research laboratory of Boehringer Ingelheim in the late 1950s and introduced into the market in 1963 . This compound is derived from the Adhatoda vasica plant and aids in the clearance of excess mucus, improving breathing and reducing cough .
准备方法
化学反应分析
溴己新会发生各种化学反应,包括氧化、还原和取代反应。 它是一种弱碱,在 pH 值高于 6 时会析出 。 溴己新可以在玻璃碳糊电极上进行电化学氧化,形成 N-甲基环己胺和 2-氨基-3,5-二溴苯甲醛等产物 。 这些反应中常用的试剂包括甲醇和 Britton-Robinson 缓冲液 .
科学研究应用
Respiratory Applications
Bromhexine is primarily recognized for its efficacy in treating respiratory diseases by enhancing mucus clearance. It modifies the physicochemical properties of mucus, facilitating its expulsion from the respiratory tract, which is particularly beneficial in conditions like chronic bronchitis and asthma.
Clinical Studies
- A systematic review highlighted that this compound significantly improves respiratory symptoms in patients with chronic bronchitis .
- In a clinical trial involving 191 outpatients with mild-to-moderate COVID-19, this compound demonstrated a reduction in viral load compared to standard care alone .
COVID-19 Prophylaxis and Treatment
Recent research has explored this compound's potential role in preventing and treating COVID-19.
Prophylactic Applications
- A study involving medical personnel indicated that this compound prophylaxis was associated with a reduced incidence of symptomatic COVID-19 cases (0% vs. 20% in controls) .
- Another trial reported a relative risk reduction of 53% for symptomatic COVID-19 among those receiving this compound compared to placebo .
Therapeutic Applications
- In patients with confirmed COVID-19, this compound was administered alongside standard treatments. While some studies showed no significant clinical improvement compared to controls, others indicated potential benefits in reducing viral load .
Extrapulmonary Applications
This compound's therapeutic potential extends beyond respiratory conditions, showing promise in various extrapulmonary disorders.
Neurological Disorders
Research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neuroinflammation and oxidative stress .
Inflammatory Bowel Disease
This compound has been investigated for its potential role in managing inflammatory bowel diseases due to its mucolytic properties and ability to modulate intestinal mucus secretion .
Table 1: Clinical Efficacy of this compound in Respiratory Conditions
Table 2: Summary of this compound's Applications
Application Area | Description | Evidence Level |
---|---|---|
Respiratory Conditions | Mucolytic agent for chronic bronchitis and asthma | High |
COVID-19 Prophylaxis | Reduced symptomatic cases among healthcare workers | Moderate |
Extrapulmonary Disorders | Potential benefits in neurological and bowel diseases | Emerging |
作用机制
溴己新作用于呼吸道粘液腺,改变支气管分泌物的结构。 它通过降低粘液粘度和增加纤毛活性来增强粘液的转运,从而增强粘液纤毛清除 。 溴己新是草本活性成分马兜铃碱的合成衍生物,可增加浆液性支气管分泌物的比例 。 它还抑制跨膜蛋白酶丝氨酸 2 (TMPRSS2),该蛋白酶在病毒入侵和感染中起关键作用,使其成为治疗 COVID-19 的潜在候选药物 .
与相似化合物的比较
溴己新通常与氨溴索盐酸盐进行比较,后者是另一种用于治疗呼吸道疾病的粘液溶解剂 。 两种化合物均属于祛痰药和粘液动力学药物,具有相似的化学结构 。 溴己新源自马兜铃属植物,而氨溴索是溴己新的代谢产物 。 溴己新通过限制释放到粘液中的糖蛋白的合成来影响粘膜的流变特性,而氨溴索有助于恢复呼吸道净化过程 。 其他类似的化合物包括苯海拉明、右美沙芬和愈创甘油醚,它们通常与溴己新联合使用,用于对呼吸道疾病进行症状治疗 .
相似化合物的比较
Bromhexine is often compared with ambroxol hydrochloride, another mucolytic agent used in the treatment of respiratory conditions . Both compounds belong to the expectorant and mucokinetic group of drugs and have similar chemical structures . this compound is derived from Adhatoda vasica, while ambroxol is a metabolite of this compound . This compound affects the mucosal rheological properties by limiting the synthesis of glycoproteins released into the mucus, whereas ambroxol contributes to the resumption of respiratory purification processes . Other similar compounds include diphenhydramine, dextromethorphan, and guaifenesin, which are often used in combination with this compound for symptomatic treatment of respiratory conditions .
生物活性
Bromhexine is a well-known mucolytic agent primarily used in the treatment of respiratory disorders characterized by excessive mucus production. Its biological activity extends beyond mucolytic effects, particularly gaining attention during the COVID-19 pandemic for its potential antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against viral infections, and relevant research findings.
This compound acts primarily by:
- Mucolytic Activity : It enhances the production of serous mucus, which helps to thin and loosen mucus in the airways, facilitating its expulsion.
- Antiviral Properties : Recent studies suggest that this compound may inhibit viral entry by targeting host cell proteases such as TMPRSS2, which are crucial for the activation of viral spike proteins necessary for entry into cells.
Antiviral Activity Against SARS-CoV-2
The interest in this compound surged due to its potential role in inhibiting SARS-CoV-2, the virus responsible for COVID-19. Several studies have investigated its efficacy:
-
In Vitro Studies : Research demonstrated that this compound significantly reduces SARS-CoV-2 replication in Caco-2 cells (human intestinal epithelial cells) by inhibiting TMPRSS2 activity. A study reported that this compound showed a higher inhibition efficiency than camostat mesylate, a known TMPRSS2 inhibitor, with a dose-dependent effect on viral replication .
Concentration (µM) Viral Replication Inhibition (%) 0.75 40% 500 60% -
Clinical Studies : A recent clinical trial compared standard of care (SOC) with SOC plus this compound in COVID-19 patients. The results indicated that patients receiving this compound experienced fewer respiratory symptoms compared to those on SOC alone .
Symptom SOC Alone Group (%) This compound + SOC Group (%) Cough 20 9.6 Dyspnea 6.7 1.4 Chest Pain 0 1.9
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through various studies:
- Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that this compound is generally safe at concentrations below 25 µM, with an IC50 value of approximately 76.52 µM in Caco-2 cells .
Case Studies and Clinical Applications
This compound has been utilized not only for respiratory conditions but also explored as an adjunct therapy in viral infections:
属性
IUPAC Name |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGDCBLYJGHCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
611-75-6 (mono-hydrochloride) | |
Record name | Bromhexine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022686 | |
Record name | Bromhexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inflammation of the airways, increased mucus secretion, and altered mucociliary clearance are the hallmarks of various diseases of the respiratory tract. Mucus clearance is necessary for lung health; bromhexine aids in mucus clearance by reducing the viscosity of mucus and activating the ciliary epithelium, allowing secretions to be expelled from the respiratory tract. Recent have studies have demonstrated that bromhexine inhibits the transmembrane serine protease 2 receptor (TMPRSS2) in humans. Activation of TMPRSS2 plays an important role in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome (MERS). Inhibition of receptor activation and viral entry by bromhexine may be effective in preventing or treating various respiratory illnesses, including COVID-19. In vitro studies have suggested the action of ambroxol (a metabolite of bromhexine) on the angiogensin-converting enzyme receptor 2 (ACE2), prevents entry of the viral envelope-anchored spike glycoprotein of SARS-Cov-2 into alveolar cells or increases the secretion of surfactant, preventing viral entry. | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3572-43-8 | |
Record name | Bromhexine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3572-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromhexine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bromhexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromhexine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMHEXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1J152VB1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
232-235 | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。